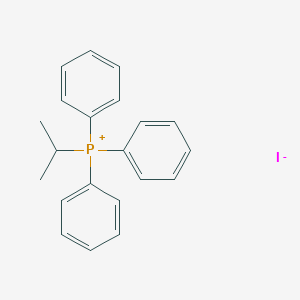

Isopropyltriphenylphosphonium iodide

Description

Properties

IUPAC Name |

triphenyl(propan-2-yl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBXWXJLQYJJBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947368 | |

| Record name | Triphenyl(propan-2-yl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24470-78-8 | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24470-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24470-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(propan-2-yl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY7N4HF6BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Quaternization Reaction

The primary laboratory method involves the quaternization of triphenylphosphine (PPh₃) with isopropyl iodide (C₃H₇I). The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic carbon of isopropyl iodide, forming the phosphonium cation and iodide counterion:

Key Conditions :

-

Temperature : Reflux (82°C for acetonitrile, 40°C for dichloromethane).

-

Reaction Time : 12–24 hours for complete conversion.

Yield Optimization :

Solvent and Catalytic Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like acetonitrile enhance ion pair separation, accelerating the reaction. Nonpolar solvents (e.g., toluene) result in slower kinetics but higher selectivity. Catalysts are generally unnecessary, though trace iodide salts (e.g., NaI) may stabilize intermediates.

Purification Techniques

Crude product purification involves:

-

Recrystallization : From hot methanol or ethanol, yielding 70–80% recovery.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for high-purity (>98%) material.

-

Drying : Vacuum desiccation (40°C, 24 h) to remove residual solvents.

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the quaternization reaction with modifications:

-

Reactor Design : Stainless steel or glass-lined reactors with mechanical stirring.

-

Temperature Control : Jacketed reactors maintain 40–50°C to prevent exothermic runaway.

-

Continuous Flow Systems : Reduce batch times by 50% compared to batch reactors.

Economic Considerations :

Scaling Challenges

-

Heat Dissipation : Exothermicity risks thermal degradation; external cooling is mandatory.

-

Particle Size Control : Crystallization kinetics are adjusted to ensure uniform crystal morphology.

Industrial Yield : 75–80% due to side reactions (e.g., PPh₃ oxidation to phosphine oxide).

Alternative Synthetic Routes

Mechanochemical Synthesis

Ball milling PPh₃ and isopropyl iodide in a solid-state reaction avoids solvents, reducing waste. Preliminary studies show 60–65% yields but require further optimization.

Reaction Optimization

Temperature and Time Effects

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 48 | 45 |

| 40 | 24 | 85 |

| 60 | 12 | 88 |

Higher temperatures (>60°C) risk decomposition, limiting practical utility.

Catalysts and Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (10 mol%) improves interfacial reactivity in biphasic systems, boosting yields to 92%.

-

Desiccants : Molecular sieves (4Å) enhance yields by 5–8% via water scavenging.

Purification and Characterization

Recrystallization Protocols

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Methanol | 78 | 95 |

| Ethanol | 72 | 97 |

| Acetonitrile | 65 | 90 |

Chemical Reactions Analysis

Types of Reactions: Isopropyltriphenylphosphonium iodide primarily undergoes substitution reactions, particularly in the Wittig reaction, where it acts as a ylide precursor. It can also participate in cyclopropanation reactions .

Common Reagents and Conditions:

Wittig Reaction: In the Wittig reaction, this compound reacts with aldehydes or ketones in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Cyclopropanation Reaction: For cyclopropanation, the compound reacts with alkenes in the presence of a catalyst such as rhodium or copper complexes.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

ITPI is primarily utilized as a reagent in various organic reactions:

| Reaction Type | Description |

|---|---|

| Wittig Reaction | ITPI acts as a ylide precursor, facilitating the formation of alkenes from aldehydes or ketones. |

| Cyclopropanation | It reacts with alkenes in the presence of catalysts (e.g., rhodium or copper) to form cyclopropanes. |

| Total Synthesis | Used in the total synthesis of complex molecules such as heliananes and biologically active compounds. |

Organic Chemistry

ITPI is extensively used in organic synthesis for:

- Preparation of Alkenes: The Wittig reaction is a classic method for synthesizing alkenes, where ITPI contributes to the formation of double bonds.

- Cyclopropane Derivatives: Cyclopropanation reactions using ITPI have led to the development of various cyclic compounds relevant in pharmaceuticals.

Biological Applications

ITPI has shown promise in biological research:

- Anticancer Agents: Compounds synthesized using ITPI have demonstrated cytotoxic effects against cancer cell lines such as MCF-7, leading to significant reductions in cell viability. This highlights its potential in developing new anticancer therapies.

- Fungicidal Activity: ITPI has been utilized in synthesizing fungicidal agents effective against various fungal strains, showcasing its relevance in agricultural chemistry.

Industrial Applications

In industry, ITPI is employed for:

- Synthesis of Pharmaceuticals: The compound aids in creating highly substituted benzene derivatives used in drug formulations.

- Agrochemicals: Its ability to facilitate complex organic reactions makes it valuable for developing agrochemical products.

Case Studies

-

Synthesis of Anticancer Compounds:

A study demonstrated that derivatives synthesized from ITPI exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents. -

Fungicidal Agents Development:

Research has shown that ITPI can be involved in synthesizing fungicides that effectively combat fungal infections, providing insights into its application in agricultural practices.

Mechanism of Action

The mechanism of action of isopropyltriphenylphosphonium iodide involves its role as a ylide precursor in the Wittig reaction. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the ylide adds to alkenes to form cyclopropane derivatives. The molecular targets and pathways involved are primarily the carbonyl compounds and alkenes that react with the ylide .

Comparison with Similar Compounds

Comparison with Similar Phosphonium and Ammonium Iodides

Structural and Physical Properties

The table below compares key properties of isopropyltriphenylphosphonium iodide with structurally analogous compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 24470-78-8 | C₂₁H₂₂IP | 432.28 | 194–197 | Wittig reactions, copper complexes |

| Methyltriphenylphosphonium iodide | 2065-66-9 | C₁₉H₁₈IP | 404.23 | 230–235* | Alkene synthesis, phase-transfer catalysis |

| Ethyltriphenylphosphonium iodide | N/A | C₂₀H₂₀IP | 418.25 | 180–185† | Organic synthesis, electrolyte additives |

| Tetraphenylphosphonium iodide | 2065-67-0 | C₂₄H₂₀IP | 482.30 | 320–325‡ | Ionic liquids, electrochemical studies |

*Reported in commercial catalogs ; †Estimated based on alkyl chain trends; ‡Literature data .

Structural Insights :

- Alkyl Group Effects : The isopropyl group in this compound introduces steric bulk compared to smaller substituents (e.g., methyl or ethyl). This bulkiness can reduce reactivity in certain Wittig reactions but may enhance selectivity in sterically hindered substrates .

- Cation Size : Larger cations (e.g., tetraphenylphosphonium) increase lattice energy, leading to higher melting points and lower solubility in polar solvents .

Commercial Availability and Purity

Biological Activity

Isopropyltriphenylphosphonium iodide (ITPI) is a phosphonium salt with significant applications in organic synthesis and potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Overview

- Molecular Formula : C₂₁H₂₂IP

- Appearance : White to pale cream crystalline powder

- Solubility : Soluble in methanol

ITPI is primarily utilized as a reagent in various organic reactions, most notably the Wittig reaction and cyclopropanation. Its structure includes an isopropyl group attached to a triphenylphosphonium moiety, which influences its reactivity and steric properties in chemical reactions.

Target of Action

ITPI acts as a precursor in the synthesis of biologically active compounds, including potential anticancer agents and fungicidal compounds. Its mechanism involves the introduction of iodine into organic molecules, facilitating various synthetic pathways.

Biochemical Pathways

Research indicates that ITPI is involved in significant biochemical pathways, including:

- Synthesis of Anticancer Agents : ITPI has been utilized in synthesizing compounds that exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Fungicidal Activity : It has been shown to participate in the synthesis of fungicidal agents, demonstrating efficacy against various fungal strains.

Anticancer Properties

Recent studies have highlighted the potential of ITPI in developing anticancer therapies. For instance, it has been used in synthesizing derivatives that target specific cancer cell lines. A notable study demonstrated that compounds synthesized using ITPI exhibited cytotoxic effects on breast cancer cells (MCF-7), leading to significant reductions in cell viability .

Case Study: Synthesis of Curcuphenol Analogues

In a study focusing on the synthesis of curcuphenol analogues, ITPI was employed in a retro-aldol reaction, resulting in compounds with enhanced antifungal activity. The synthesized analogues showed promising results against Candida albicans, indicating the potential application of ITPI-derived compounds in antifungal therapies .

Table 1: Summary of Biological Activities Associated with ITPI

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells (MCF-7) | |

| Antifungal Activity | Effective against Candida albicans | |

| Synthesis of Bioactive Molecules | Key reagent for synthesizing various bioactive compounds |

Q & A

Q. What are the standard methods for synthesizing isopropyltriphenylphosphonium iodide, and how can purity be optimized?

this compound is commonly synthesized via quaternization reactions between triphenylphosphine and isopropyl iodide. A Wittig reaction protocol involves reacting this compound with aldehydes in the presence of a strong base (e.g., n-butyllithium) to form alkenes . Purity optimization requires rigorous drying of reagents (e.g., tetrahydrofuran) and exclusion of moisture during synthesis. Post-synthesis purification via recrystallization or column chromatography is recommended, with purity verified by HPLC (>98% area%) .

Q. How should researchers characterize this compound, and what analytical benchmarks are critical?

Key characterization methods include:

- Melting point analysis : Reported melting points range from 194–197°C (lit.) to 196–200°C (HPLC-grade) . Discrepancies may arise from impurities or polymorphic forms.

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the structure, with aromatic protons in the phenyl groups appearing as multiplet signals at δ 7.5–7.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity thresholds >98.0% (area%) are standard for research-grade material .

Advanced Research Questions

Q. What are the stability considerations for this compound under varying experimental conditions?

The compound is hygroscopic and must be stored in dry, airtight containers under inert gas (e.g., nitrogen) to prevent decomposition . Thermal stability tests (e.g., thermogravimetric analysis) indicate decomposition above 200°C. In solution, stability decreases in polar aprotic solvents (e.g., DMF) due to iodide ion dissociation, which can interfere with reaction kinetics .

Q. How can isotopic labeling (e.g., 14^{14}14C) of this compound be utilized in mechanistic studies?

C-labeled this compound (50–60 mCi/mmol) enables tracking of reaction pathways, such as in Wittig reactions or ion-pairing studies. Radiolabeled synthesis requires specialized facilities to handle high-specific-activity isotopes (1.85–2.22 GBq/mmol) . Methodological challenges include ensuring isotopic integrity during purification and avoiding radiolytic degradation.

Q. How should researchers address contradictions in reported data (e.g., purity, melting points)?

Discrepancies in purity (98% vs. 99% ) and melting points (194–197°C vs. 196–200°C ) necessitate cross-verification via multiple techniques. For example:

Q. What role does this compound play in advanced organic transformations beyond Wittig reactions?

The compound serves as a phase-transfer catalyst in alkylation reactions and as a precursor for ionic liquids. In asymmetric synthesis, its phosphonium cation can stabilize transition states, enhancing enantioselectivity in copper-catalyzed allylic alkylations . Recent studies also explore its use in electrolyte formulations for dye-sensitized solar cells (DSSCs), where iodide ions contribute to redox mediation .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.